2-(3-Phenyl-thioureido)-butyric acid

Description

BenchChem offers high-quality 2-(3-Phenyl-thioureido)-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Phenyl-thioureido)-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

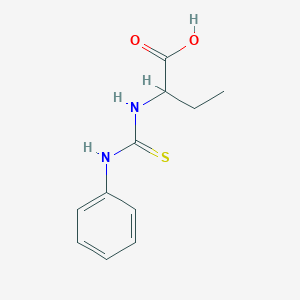

2-(phenylcarbamothioylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-2-9(10(14)15)13-11(16)12-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,14,15)(H2,12,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMNONSSGXKLRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=S)NC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(3-Phenyl-thioureido)-butyric acid

[1]

Executive Summary

This technical guide details the synthesis of 2-(3-Phenyl-thioureido)-butyric acid (also known as N-phenyl-N'-(1-carboxypropyl)thiourea or PTC-2-aminobutyric acid).[1] This compound represents the stable thiourea intermediate formed during the coupling phase of the Edman degradation process before cyclization occurs.

The synthesis exploits the nucleophilic addition of the

Target Audience: Medicinal Chemists, Organic Synthesis Researchers, and Biochemists.

Retrosynthetic Analysis & Pathway Design

The strategic disconnection of the target molecule reveals two commercially available precursors: Phenyl isothiocyanate (PITC) and 2-Aminobutyric acid .

Retrosynthesis Diagram

Figure 1: Retrosynthetic breakdown showing the convergence of PITC and 2-aminobutyric acid.

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition mechanism. The non-bonded electron pair on the nitrogen of the amino acid attacks the central electrophilic carbon of the isothiocyanate group (

Mechanistic Pathway[2]

-

Activation: The amino acid is dissolved in a basic buffer (pH 8.0–9.0) to ensure the amino group is deprotonated (

) and nucleophilic. -

Addition: The amine attacks the isothiocyanate carbon.

-

Proton Transfer: A rapid proton transfer from the nitrogen to the sulfur/nitrogen system stabilizes the thiourea linkage.

Critical Control Point: The reaction must remain basic. Under acidic conditions and heat, the sulfur atom nucleophilically attacks the carbonyl carbon of the acid group, expelling water and forming the cyclic Phenylthiohydantoin (PTH) ring.

Figure 2: Forward reaction pathway highlighting the divergence between the desired acid and the cyclic byproduct.

Experimental Protocol

This protocol is adapted from standard procedures for synthesizing Phenylthiocarbamyl (PTC) amino acids [1, 2].[1]

Reagents & Materials

| Reagent | Role | Purity/Grade |

| 2-Aminobutyric acid | Substrate | >98% (HPLC) |

| Phenyl isothiocyanate (PITC) | Electrophile | >99% (ReagentPlus) |

| Pyridine | Solvent/Base | Anhydrous |

| Sodium Hydroxide (1N) | pH Adjustment | Standard Solution |

| Benzene or Heptane | Wash Solvent | ACS Grade |

| Hydrochloric Acid (1N) | Precipitation | Standard Solution |

Step-by-Step Synthesis Workflow

Step 1: Solubilization and Coupling

-

In a 100 mL round-bottom flask, dissolve 1.03 g (10 mmol) of 2-aminobutyric acid in 25 mL of 50% aqueous pyridine . Alternatively, use 10 mL of 1N NaOH if avoiding pyridine, though pyridine often prevents side reactions.

-

Ensure the pH is adjusted to approximately 8.5–9.0 .[1]

-

Add 1.5 g (11 mmol) of Phenyl isothiocyanate (PITC) dropwise while stirring vigorously.

-

Reaction Conditions: Stir the mixture at 40°C for 1 hour , or at room temperature for 3–4 hours. The mixture should become homogeneous as the reaction proceeds.

Step 2: Impurity Removal (Extraction)

-

Dilute the reaction mixture with 20 mL of water.

-

Transfer to a separatory funnel.

-

Extract twice with 15 mL of benzene or heptane .

-

Purpose: This removes unreacted PITC and non-polar byproducts.[1] The target product (as a salt) remains in the aqueous phase.

-

-

Discard the organic (upper) layer.[1]

Step 3: Isolation and Precipitation

-

Cool the aqueous layer to 0–4°C in an ice bath.

-

Carefully acidify the solution with 1N HCl dropwise with stirring.

-

Monitor pH; stop when pH reaches 2.0–3.0 .

-

Caution: Do not heat or leave in strong acid for extended periods to prevent cyclization to the hydantoin.

-

-

The product, 2-(3-Phenyl-thioureido)-butyric acid , will precipitate as a white to off-white solid.[1]

-

Filter the precipitate using a Büchner funnel and wash with cold water.[1]

Step 4: Purification

-

Recrystallize the crude solid from aqueous ethanol (1:1) .

-

Dry in a vacuum desiccator over

.

Characterization & Quality Control

Verify the identity of the synthesized compound using the following parameters.

Physical Properties

-

Appearance: White crystalline powder.[1]

-

Melting Point: Expected range 145–148°C (Decomposition).[1] Note: If MP is >160°C, suspect cyclization to PTH derivative.

-

Solubility: Soluble in ethanol, dilute alkali; sparingly soluble in cold water; insoluble in non-polar solvents.

Spectroscopic Data (Expected)

| Technique | Signal/Peak | Assignment |

| IR ( | 3200–3400 | N-H Stretch (Broad) |

| 1700–1720 | C=O[1] Stretch (Carboxylic Acid) | |

| 1150–1200 | C=S Stretch (Thiourea characteristic) | |

| Methyl group ( | ||

| Methylene group ( | ||

| Alpha-proton ( | ||

| Phenyl aromatic protons | ||

| Thiourea | ||

| Carboxylic acid |

Safety & Handling

-

Phenyl isothiocyanate (PITC): Highly toxic and a lachrymator. Handle only in a fume hood. Avoid inhalation and skin contact.[1]

-

Pyridine: Flammable and noxious.[1] Use in a well-ventilated area.[1]

-

Waste Disposal: All aqueous waste containing thiourea derivatives must be treated as hazardous chemical waste.[1]

References

-

Edman, P. (1950).[1] Method for determination of the amino acid sequence in peptides.[2] Acta Chemica Scandinavica, 4, 283-293. Link

-

Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65-74. Link

-

Russo, R., et al. (2021).[3] In vivo bioavailability and in vitro toxicological evaluation of the new butyric acid releaser N-(1-carbamoyl-2-phenyl-ethyl) butyramide.[1][3] Biomedicine & Pharmacotherapy, 137, 111385.[3] Link

-

Badiceanu, C. D., et al. (2025).[4] Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains.[1][5] MDPI, 12(3), 45. Link[1]

2-(3-Phenyl-thioureido)-butyric acid chemical properties

An In-depth Technical Guide to the Synthesis and Predicted Chemical Properties of 2-(3-Phenyl-thioureido)-butyric acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, and predicted chemical and spectroscopic properties of 2-(3-Phenyl-thioureido)-butyric acid. As a potentially novel compound, direct experimental data is not extensively available in the public domain. Therefore, this document serves as a predictive and methodological resource, grounded in the established chemistry of N-phenylthiourea derivatives and amino acids. It is designed to enable researchers to synthesize, purify, and characterize this molecule. The guide details a robust synthetic protocol, predicts key spectroscopic data (FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry) based on analogous structures, and discusses potential applications informed by the known biological activities of related compounds.

Introduction: The Significance of Phenylthiourea-Amino Acid Conjugates

Thiourea derivatives are a versatile class of organic compounds with the general structure (R¹R²N)(R³R⁴N)C=S.[1] The replacement of the oxygen atom in urea with a sulfur atom leads to distinct chemical properties and a broad spectrum of biological activities.[2] Phenylthiourea and its derivatives, in particular, have garnered significant interest due to their applications in various fields, including their roles as enzyme inhibitors, and their use in analytical chemistry.[3][4]

The conjugation of phenylthiourea moieties to amino acids creates a unique class of molecules known as phenylthiocarbamyl (PTC) amino acids. These derivatives are historically significant in protein chemistry, most notably in Edman degradation for sequencing peptides and proteins.[5] Beyond their analytical utility, the incorporation of the thiourea group can impart a range of biological activities to the parent amino acid, including antimicrobial, antifungal, and anticancer properties.[6][7]

This guide focuses on a specific, yet underexplored, member of this family: 2-(3-Phenyl-thioureido)-butyric acid. This molecule combines the structural features of 2-aminobutyric acid with the phenylthiourea functional group. Given the lack of specific literature on this compound, this document provides a scientifically-grounded framework for its synthesis and characterization, empowering researchers to explore its potential.

Synthesis and Purification

The most direct and widely adopted method for the synthesis of N-aryl-N'-alkylthiourea derivatives is the reaction of an amine with an isothiocyanate. In the case of 2-(3-Phenyl-thioureido)-butyric acid, this involves the nucleophilic addition of the amino group of 2-aminobutyric acid to the electrophilic carbon of phenyl isothiocyanate.

Synthetic Workflow

The proposed synthetic pathway is a one-step reaction followed by purification. The reaction is typically carried out in a polar aprotic solvent, such as acetone or acetonitrile, often in the presence of a mild base to deprotonate the amino acid, enhancing its nucleophilicity.

Caption: Synthetic workflow for 2-(3-Phenyl-thioureido)-butyric acid.

Detailed Experimental Protocol

Materials:

-

2-Aminobutyric acid (1.0 eq)

-

Phenyl isothiocyanate (1.0 eq)

-

Anhydrous Acetone

-

Triethylamine (1.1 eq)

-

1 M Hydrochloric Acid

-

Distilled Water

-

Ethanol/Water mixture for recrystallization

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-aminobutyric acid in a mixture of water and acetone. Add triethylamine to the solution to act as a base and solubilizing agent.

-

Addition of Isothiocyanate: To the stirred solution, add phenyl isothiocyanate dropwise at room temperature. The reaction is typically exothermic.

-

Reaction: Allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Reduce the volume of the solvent under reduced pressure.

-

Add water to the residue and cool the flask in an ice bath.

-

Acidify the aqueous solution by slow addition of 1 M HCl with constant stirring until the pH is approximately 2-3. This protonates the carboxylate, causing the product to precipitate.

-

-

Isolation: Collect the resulting solid precipitate by vacuum filtration and wash with cold distilled water to remove any inorganic salts.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 2-(3-Phenyl-thioureido)-butyric acid as a crystalline solid.

Physicochemical and Spectroscopic Properties (Predicted)

The following properties are predicted based on the known characteristics of its constituent functional groups and data from analogous molecules.

Predicted Physicochemical Data

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₄N₂O₂S |

| Molecular Weight | 238.31 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, Acetone, Ethanol) and aqueous base; sparingly soluble in water. |

| Melting Point | Expected to be a solid with a defined melting point, likely in the range of 140-180 °C, characteristic of similar thiourea derivatives. |

Predicted Spectroscopic Data

The FTIR spectrum is expected to show characteristic peaks for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3200-3400 | N-H stretching | Thiourea (N-H) |

| 2800-3000 | O-H stretching | Carboxylic Acid (O-H) |

| ~1700 | C=O stretching | Carboxylic Acid (C=O) |

| ~1600 | C=C stretching | Aromatic Ring |

| ~1540 | N-H bending | Thiourea (N-H) |

| ~1300-1350 | C-N stretching | Thiourea (C-N) |

| ~1200-1250 | C=S stretching | Thiourea (C=S) |

These predictions are based on typical values for N-acyl thiourea derivatives.[2]

The proton NMR spectrum will provide key information about the structure. Predicted chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are as follows:

-

δ 9.5-10.5 (br s, 1H): Carboxylic acid proton (-COOH).

-

δ 9.0-9.5 (s, 1H): Phenyl-NH proton.

-

δ 7.8-8.2 (d, 1H): Butyric acid α-NH proton.

-

δ 7.1-7.6 (m, 5H): Aromatic protons of the phenyl ring.

-

δ 4.2-4.5 (m, 1H): α-proton on the butyric acid chain (-CH-COOH).

-

δ 1.6-1.9 (m, 2H): Methylene protons (-CH₂-) of the ethyl group.

-

δ 0.9-1.1 (t, 3H): Methyl protons (-CH₃) of the ethyl group.

The carbon NMR spectrum will complement the ¹H-NMR data. Predicted chemical shifts (in ppm) in DMSO-d₆:

-

δ ~180: Thiourea carbonyl-like carbon (C=S).

-

δ ~175: Carboxylic acid carbonyl carbon (C=O).

-

δ ~138-140: Aromatic C-ipso (attached to N).

-

δ ~122-129: Aromatic carbons (CH).

-

δ ~55-60: α-carbon of the butyric acid chain.

-

δ ~25-30: Methylene carbon (-CH₂-) of the ethyl group.

-

δ ~10-15: Methyl carbon (-CH₃) of the ethyl group.

In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment in negative mode, the expected molecular ion peak would be [M-H]⁻ at m/z 237.3. In positive mode, [M+H]⁺ would be observed at m/z 239.3. Key fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the thiourea linkage.

Potential Applications and Future Directions

While the specific biological activity of 2-(3-Phenyl-thioureido)-butyric acid is uncharacterized, the known pharmacology of related compounds allows for informed speculation on its potential applications.

-

Antimicrobial Agents: Many thiourea derivatives exhibit significant antibacterial and antifungal properties.[6] The combination of the lipophilic phenyl group and the hydrogen-bonding capabilities of the thiourea and carboxylic acid moieties could facilitate interactions with microbial targets.

-

Enzyme Inhibition: Phenylthiourea itself is a known inhibitor of enzymes like phenoloxidase and tyrosinase.[3] The butyric acid side chain could be tailored to target the active sites of specific enzymes, such as proteases or kinases.

-

Corrosion Inhibition: Phenylthiourea derivatives have been investigated as effective corrosion inhibitors for metals in acidic environments.[4]

-

Drug Development Intermediate: This molecule could serve as a versatile building block for the synthesis of more complex pharmaceutical agents, where the thiourea or carboxylic acid groups can be further functionalized.

Future research should focus on the synthesis and full experimental characterization of this compound. Subsequent screening for various biological activities would be a logical next step to validate its potential in the fields of medicinal chemistry and materials science.

Caption: Relationship between structure and potential applications.

Conclusion

2-(3-Phenyl-thioureido)-butyric acid represents an intriguing, yet uncharacterized, molecule at the intersection of amino acid and thiourea chemistry. This technical guide provides the necessary foundational knowledge for its synthesis and a robust prediction of its chemical properties. By offering a detailed synthetic protocol and expected spectroscopic signatures, it is intended to lower the barrier to entry for researchers wishing to investigate this compound. The potential for this molecule and its future derivatives in medicinal and materials science is significant, warranting further experimental exploration.

References

- Cohen, S. A., & Strydom, D. J. (1988). Amino acid analysis utilizing phenylisothiocyanate derivatives. Analytical Biochemistry, 174(1), 1-16.

-

ResearchGate. (n.d.). Phenylthiourea. Retrieved from [Link]

- Stryer, L. (1995). Biochemistry (4th ed.). W. H. Freeman.

-

Raza, M. A., et al. (2021). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. Bulletin of the Chemical Society of Ethiopia, 35(3), 587-599. Retrieved from [Link]

-

International Journal of Creative Research Thoughts. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Retrieved from [Link]

-

Jambi, S. M. S. (2019). Characterization and Synthesis of Novel Thiourea Derivatives. International Journal of ChemTech Research, 12(3), 177-187. Retrieved from [Link]

-

Mathur, N., et al. (2018). Synthesis, Characterization and Biological Analysis of Some Novel Complexes of Phenyl Thiourea Derivatives with Copper. Open Chemistry Journal, 5, 1-10. Retrieved from [Link]

-

MDPI. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 28(20), 7149. Retrieved from [Link]

-

PubMed. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. International Journal of Molecular Sciences, 23(24), 15694. Retrieved from [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. ajol.info [ajol.info]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ijcrt.org [ijcrt.org]

- 5. Evaluation of aminolysis of anilinothiazolinones to phenylthiocarbamoyl amino acid methyl amides as an alternative conversion method in protein sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Investigating Thioureido-Butyric Acid Derivatives as Modulators of Zinc-Dependent Metalloenzymes

Preamble: Structuring the Inquiry

The therapeutic potential of a chemical scaffold is not merely a function of its structure, but of the specific molecular questions we ask of it. The thioureido-butyric acid framework presents a compelling case study in rational drug design. It combines two moieties of significant pharmacological interest: the butyric acid backbone, a known short-chain fatty acid with established epigenetic activity, and the thiourea group, a versatile functional group recognized for its ability to form powerful hydrogen bonds and coordinate with metal ions.

This guide eschews a conventional template. Instead, it is structured to mirror the logical progression of a target identification and validation campaign. We begin with the most mechanistically plausible hypotheses derived from the scaffold's constituent parts and proceed through the rigorous experimental workflows required to test these hypotheses. Our focus will be on two primary, mechanistically-related enzyme families: Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs). For both, the central catalytic role of a zinc ion provides a critical point of potential therapeutic intervention for our scaffold.

Part 1: The Primary Hypothesis - Targeting Histone Deacetylases (HDACs)

The Rationale: A Tale of Two Moieties

The hypothesis that thioureido-butyric acid derivatives target HDACs is built on a strong foundation of established pharmacology. Butyric acid itself is a well-documented, albeit weak, inhibitor of Class I and IIa HDACs[1][2][3]. These enzymes remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and transcriptional repression. Inhibition of HDACs restores acetylation, "opening" the chromatin and reactivating the expression of critical genes, such as tumor suppressors[1]. This makes HDAC inhibition a validated strategy in oncology[4][5].

The canonical pharmacophore model for an HDAC inhibitor (HDACi) consists of three parts:

-

A Zinc-Binding Group (ZBG) that coordinates with the catalytic Zn²⁺ ion in the enzyme's active site.

-

A Linker region (or "spacer") that occupies the channel leading to the active site.

-

A Cap group that interacts with the protein surface at the rim of the active site.

Herein lies the synergy of the thioureido-butyric acid scaffold. The butyric acid portion serves as a natural linker. The innovative hypothesis is that the acyl thiourea functionality can serve as a novel ZBG [6]. The sulfur and nitrogen atoms of the thiourea group are capable of coordinating with metal ions, presenting a distinct chemical approach compared to traditional ZBGs like hydroxamic acids[6][7].

The Mechanism: Re-engineering the Epigenetic Landscape

Inhibition of HDACs by a thioureido-butyric acid derivative is postulated to block the enzyme's catalytic activity. This prevents the removal of acetyl groups from histone tails. The resulting state of histone hyperacetylation neutralizes the positive charge of lysine residues, weakening their interaction with the negatively charged DNA backbone. This leads to a more relaxed chromatin structure (euchromatin), making gene promoters accessible to transcription factors and triggering the expression of previously silenced genes. This cascade can induce cellular responses such as cell cycle arrest, differentiation, and apoptosis, which are highly desirable in cancer therapy[1][8].

Sources

- 1. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-(3-Phenyl-thioureido)-butyric acid

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and characterization of 2-(3-Phenyl-thioureido)-butyric acid, a molecule of interest in medicinal chemistry and drug development. As a Senior Application Scientist, the rationale behind the integration of multiple spectroscopic techniques is not merely procedural but foundational to ensuring data integrity and confirming molecular identity. This document outlines the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The synergy of these methods provides a self-validating system for analysis, crucial for regulatory submission and further research.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering both a conceptual overview and actionable experimental protocols.

Introduction: The 'Why' Behind the Analysis

2-(3-Phenyl-thioureido)-butyric acid belongs to the thiourea class of compounds, which are recognized for their diverse biological activities, including potential antimicrobial and antipathogenic properties.[3] The structural integrity and purity of this molecule are paramount for its potential therapeutic applications. Spectroscopic analysis is the cornerstone of chemical characterization, providing an empirical fingerprint of the molecule's structure and functional groups.[2] A multi-faceted approach, combining several spectroscopic techniques, is essential for unambiguous structural confirmation.[1] This guide will walk through the logical application of these techniques, explaining the causality behind each experimental choice.

Molecular Structure Overview

Before delving into the spectroscopic data, it is crucial to understand the key structural features of 2-(3-Phenyl-thioureido)-butyric acid. The molecule comprises a phenyl ring, a thiourea linkage (-NH-C(S)-NH-), a butyric acid chain with a chiral center at the alpha-carbon, and a terminal carboxylic acid group. Each of these components will produce characteristic signals in the various spectra, and our task is to identify and interpret them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).[4] For our target molecule, we will use a standard deuterated solvent such as DMSO-d₆, which is capable of dissolving the compound and contains a deuterium signal for locking the magnetic field frequency. The use of an internal standard like tetramethylsilane (TMS) provides a zero point for the chemical shift scale.[5][6]

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum will reveal the number of different types of protons, their relative numbers, their electronic environment, and the number of neighboring protons.

Expected ¹H NMR Signals:

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |

| Thiourea (-NH-) | 9.0 - 10.0 | Broad Singlet | 2H | The NH protons of the thiourea group are deshielded due to the electronegativity of the nitrogen and sulfur atoms. Their signals can be broad due to quadrupole effects and exchange.[7] |

| Aromatic (Phenyl, -C₆H₅) | 7.1 - 7.5 | Multiplet | 5H | Protons on the phenyl ring will appear in the aromatic region. The exact shifts and splitting patterns depend on the substitution.[7] |

| Alpha-Proton (-CH-) | 4.0 - 4.5 | Multiplet | 1H | The proton on the chiral carbon is adjacent to the electron-withdrawing thioureido and carboxylic acid groups, causing a downfield shift. |

| Methylene Protons (-CH₂-) | 1.8 - 2.2 | Multiplet | 2H | These protons are part of the butyric acid chain. |

| Methyl Protons (-CH₃) | 0.9 - 1.2 | Triplet | 3H | The terminal methyl group will appear as a triplet due to coupling with the adjacent methylene group. |

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Signals:

| Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Thiocarbonyl (-C=S) | 175 - 185 | The thiocarbonyl carbon is significantly deshielded and appears far downfield.[5] |

| Carbonyl (-C=O) | 170 - 180 | The carboxylic acid carbonyl carbon is also highly deshielded.[8] |

| Aromatic (Phenyl, -C₆H₅) | 120 - 140 | The six carbons of the phenyl ring will produce signals in this region. |

| Alpha-Carbon (-CH-) | 50 - 60 | The chiral carbon atom. |

| Methylene Carbon (-CH₂-) | 20 - 40 | The methylene carbon of the butyric acid chain.[8] |

| Methyl Carbon (-CH₃) | 10 - 20 | The terminal methyl carbon.[8] |

Note: These are approximate chemical shift ranges.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2]

Characteristic FT-IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode | Rationale & Insights |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching | The broadness of this peak is a classic indicator of hydrogen bonding in the carboxylic acid dimer. |

| N-H (Thiourea) | 3100 - 3400 | Stretching | The presence of sharp to moderately broad peaks in this region suggests the N-H bonds of the thiourea moiety.[9][10] |

| C-H (Aromatic) | 3000 - 3100 | Stretching | Indicates the presence of the phenyl group. |

| C-H (Aliphatic) | 2850 - 3000 | Stretching | Corresponds to the C-H bonds of the butyric acid chain. |

| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching | A strong, sharp absorption band characteristic of the carbonyl group in a carboxylic acid. |

| C=C (Aromatic) | 1450 - 1600 | Stretching | These absorptions confirm the presence of the aromatic ring. |

| C=S (Thiourea) | 1000 - 1250 & 700-800 | Stretching | The C=S bond is weaker than a C=O bond, so it absorbs at a lower frequency. It often couples with other vibrations, making a definitive assignment challenging without computational support.[9][10][11] |

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about conjugated systems and electronic transitions within the molecule.[12] For 2-(3-Phenyl-thioureido)-butyric acid, the primary chromophores are the phenyl ring and the thiourea group.

Expected UV-Vis Absorption Maxima (λmax):

-

~200-220 nm: Attributed to π → π* transitions within the phenyl ring.

-

~240-280 nm: Likely due to n → π* transitions of the thiourea group and π → π* transitions of the conjugated system.[13] The exact position can be sensitive to the solvent environment.[13]

The presence of these absorption bands helps to confirm the presence of the aromatic and thiourea moieties.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the molecular weight of the compound and information about its structure through fragmentation patterns.[1] Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Expected Mass Spectrometric Data:

-

Molecular Ion Peak [M+H]⁺: The expected exact mass of the protonated molecule (C₁₁H₁₄N₂O₂S) is a key piece of data for confirming the molecular formula.

-

Fragmentation Pattern: The molecule is expected to fragment in predictable ways. Common fragmentation pathways for phenylthiourea derivatives can involve cleavage of the thiourea bonds or fragmentation of the butyric acid side chain.[14] Analysis of these fragment ions can further corroborate the proposed structure.

Integrated Spectroscopic Workflow

The power of this analytical approach lies in the integration of data from all techniques. No single method is sufficient for unambiguous identification. The following diagram illustrates the logical workflow for the analysis.

Caption: Integrated workflow for the spectroscopic analysis of the target compound.

Experimental Protocols

The following are generalized, step-by-step protocols. Instrument-specific parameters should be optimized by the operator.[15]

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals in the ¹H spectrum. Calibrate the chemical shift scale using the TMS signal.

FT-IR Spectroscopy Protocol

-

Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank.

-

Sample Measurement: Place the sample cuvette in the spectrophotometer and scan across the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: Scan the desired mass-to-charge (m/z) range to detect the molecular ion and any fragment ions.

-

Tandem MS (MS/MS): For structural confirmation, isolate the molecular ion peak and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.[16]

Conclusion

The structural elucidation of 2-(3-Phenyl-thioureido)-butyric acid is a systematic process that relies on the convergence of evidence from multiple spectroscopic techniques. By integrating data from NMR, FT-IR, UV-Vis, and Mass Spectrometry, a high-confidence structural assignment can be achieved. This guide provides the foundational principles and practical steps for researchers to successfully characterize this and similar molecules, ensuring the scientific rigor required in drug discovery and development.

References

- Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.). Google Scholar.

- Spectroscopic methods of analysis - Organic analysis II. (n.d.). UCLouvain.

- UV-Vis Spectrum of Thiourea. (2025, July 11). SIELC Technologies.

- Shapiro, R. H., Serum, J. W., & Duffield, A. M. (n.d.). Mass spectrometric and thermal fragmentation of 1-substituted-3-phenyl-2-thioureas. The Journal of Organic Chemistry - ACS Publications.

- Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. (2023, October 20). PMC.

- 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. (2025, August 6). ResearchGate.

- Bansal, M. (2023). Principles of Organic Spectroscopy. Journal of Organic and Medicinal Chemistry.

- The ion–neutral complex‐mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N‐phenyl‐3‐(phenylthio)propanamides. (2022, June 7). ResearchGate.

- Supporting Information for - The Royal Society of Chemistry. (n.d.).

- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (2024, November 14). MDPI.

- Spectroscopic Analytical Methods. (n.d.). Google Slides.

- 1-PHENYL-2-THIOUREA(103-85-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. (n.d.). JETIR.

- Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. (n.d.). TSI Journals.

-

Chayah, M., Camacho, M. E., Carrión, M. D., & Gallo, M. A. (2016). (1) H and (13) C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase. Magnetic Resonance in Chemistry, 54(10), 793-799. Retrieved February 19, 2026, from [Link]

- Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. (2013, May 15). IOSR Journal.

- New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2023, April 25). MDPI.

- CHM1005H: Spectroscopic Analysis in Organic Chemistry I. (2023, September 14). University of Toronto.

- UV-Vis absorbance of Schreiner's thiourea 3a (6 × 10 −5 M) in MeOH,... (n.d.). ResearchGate.

- Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts. (2021, January 28). Frontiers.

- Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts. (2021, January 29). PMC.

- Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. (2011, September 6). MDPI.

- FT-IR spectrum for pure thiourea single crystal. (n.d.). ResearchGate.

- Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams and their transition-metal complexes. (2008, May 15). PubMed.

- FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. (2010, September 15). ResearchGate.

- Butyric Acid at BMRB. (n.d.). Biological Magnetic Resonance Bank.

Sources

- 1. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives [mdpi.com]

- 4. (1) H and (13) C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 1-PHENYL-2-THIOUREA(103-85-5) 1H NMR spectrum [chemicalbook.com]

- 8. bmse000402 Butyric Acid at BMRB [bmrb.io]

- 9. jetir.org [jetir.org]

- 10. iosrjournals.org [iosrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 13. UV-Vis Spectrum of Thiourea | SIELC Technologies [sielc.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 16. Fragmentation reactions of singly and doubly protonated thiourea- and sugar-substituted cyclams and their transition-metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive In-Vitro Evaluation of 2-(3-Phenyl-thioureido)-butyric acid: A Guide for Preclinical Research

Foreword

The quest for novel therapeutic agents is a cornerstone of modern medicine. Among the myriad of chemical scaffolds explored, thiourea derivatives have consistently demonstrated a remarkable breadth of biological activities.[1][2][3] Their structural versatility allows for fine-tuning of their physicochemical properties, leading to compounds with potential applications as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[1][3] This guide focuses on a specific, novel compound, 2-(3-Phenyl-thioureido)-butyric acid, and outlines a comprehensive strategy for its preliminary in-vitro evaluation. The methodologies described herein are designed to be robust and self-validating, providing a solid foundation for further preclinical development.

Synthesis and Characterization

The synthesis of N-aroyl/acyl thiourea derivatives is a well-established process in synthetic chemistry. A common route involves the reaction of an acyl chloride with a thiocyanate salt to form an in-situ acyl isothiocyanate, which is then reacted with an amino acid.[4] In the case of 2-(3-Phenyl-thioureido)-butyric acid, a plausible synthetic pathway would involve the reaction of benzoyl chloride with ammonium thiocyanate to generate benzoyl isothiocyanate, followed by a nucleophilic addition of 2-aminobutyric acid.

General Synthetic Workflow

Caption: General synthesis of 2-(3-Phenyl-thioureido)-butyric acid.

Following synthesis, rigorous characterization using techniques such as elemental analysis, Fourier Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is imperative to confirm the structure and purity of the final compound.[4]

A Tiered Approach to In-Vitro Evaluation

A systematic, tiered approach is recommended to efficiently screen for biological activity and elucidate the potential mechanism of action of 2-(3-Phenyl-thioureido)-butyric acid. This strategy allows for go/no-go decisions at each stage, optimizing resource allocation.

In-Vitro Evaluation Workflow

Caption: Tiered workflow for in-vitro evaluation.

Tier 1: Primary Screening

The initial screening aims to identify any significant biological activity of the compound.

Thiourea derivatives have shown promise as antimicrobial agents.[3][4] Therefore, a primary screen for antibacterial and antifungal activity is a logical starting point.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [5]

-

Preparation of Bacterial/Fungal Inoculum:

-

Aseptically pick 3-5 colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) from an agar plate.

-

Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Incubate the culture at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) until it reaches the turbidity of a 0.5 McFarland standard.

-

Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of 2-(3-Phenyl-thioureido)-butyric acid in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (microorganism with no compound) and a negative control (broth medium only).

-

Incubate the plate at the appropriate temperature for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism.

-

It is crucial to assess the general cytotoxicity of the compound to understand its therapeutic window. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]

Protocol: MTT Cytotoxicity Assay [5]

-

Cell Culture:

-

Seed a suitable cell line (e.g., Vero, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.

-

-

Data Analysis:

-

Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

-

Tier 2: Mechanism of Action Studies

The results from Tier 1 will guide the subsequent investigations.

If the compound exhibits significant antibacterial activity, investigating its effect on key bacterial enzymes is a logical next step. For instance, the β-ketoacyl-acyl carrier protein synthase III (FabH) is a crucial enzyme in the mycolic acid pathway of Mycobacterium tuberculosis and a potential drug target.[7] Molecular docking studies can also be employed to predict interactions with target enzymes.[7]

Thiourea derivatives have demonstrated notable anticancer activity.[2][3][8] If the compound shows higher cytotoxicity towards cancer cell lines compared to normal cell lines, further investigation into its anticancer properties is warranted. This could include:

-

Screening against a panel of cancer cell lines: To determine the spectrum of activity.

-

Apoptosis assays: (e.g., Annexin V/PI staining) to determine if the compound induces programmed cell death.

-

Cell cycle analysis: To investigate if the compound causes cell cycle arrest at a specific phase.

Butyric acid and its derivatives are known for their immunomodulatory effects, often acting as histone deacetylase (HDAC) inhibitors.[9][10] If 2-(3-Phenyl-thioureido)-butyric acid shows biological activity (e.g., antimicrobial) at concentrations that are not cytotoxic, it would be valuable to explore its anti-inflammatory potential.

Protocol: In-Vitro Model of Mucosal Inflammation [11][12]

-

Co-culture System:

-

Establish a co-culture of intestinal epithelial cells (e.g., Caco-2) and immune cells (e.g., dendritic cells or macrophages).

-

-

Induction of Inflammation:

-

Stimulate the co-culture with an inflammatory agent (e.g., lipopolysaccharide, LPS).

-

-

Compound Treatment:

-

Treat the stimulated co-culture with various concentrations of 2-(3-Phenyl-thioureido)-butyric acid.

-

-

Cytokine Profiling:

-

Measure the levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-8) and anti-inflammatory (e.g., IL-10) cytokines in the cell culture supernatant using ELISA or multiplex assays.[9][10] A reduction in pro-inflammatory cytokines and/or an increase in anti-inflammatory cytokines would suggest anti-inflammatory activity.

-

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical Primary Screening Results for 2-(3-Phenyl-thioureido)-butyric acid

| Assay Type | Test Organism/Cell Line | Result (MIC or IC₅₀ in µM) |

| Antibacterial | Staphylococcus aureus | 25 |

| Antibacterial | Escherichia coli | >100 |

| Antifungal | Candida albicans | 50 |

| Cytotoxicity | Vero Cells | 85 |

| Cytotoxicity | A549 (Lung Cancer) | 30 |

Interpretation of Hypothetical Data:

The hypothetical data in Table 1 suggests that the compound has moderate antibacterial activity against Gram-positive bacteria and some antifungal activity. Interestingly, it shows selective cytotoxicity towards the A549 lung cancer cell line compared to the normal Vero cell line. This would warrant further investigation into its potential as an anticancer agent, as outlined in Tier 2.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the preliminary in-vitro evaluation of 2-(3-Phenyl-thioureido)-butyric acid. The tiered approach ensures a logical progression from broad screening to more focused mechanistic studies. Based on the initial findings, further research could involve in-vivo studies in animal models to assess efficacy and safety, as well as medicinal chemistry efforts to optimize the compound's structure for improved potency and selectivity. The versatility of the thiourea scaffold suggests that 2-(3-Phenyl-thioureido)-butyric acid could be a promising starting point for the development of a new therapeutic agent.[13][14][15]

References

- BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.

- IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview.

- Visikol. (2023, May 23). The Importance of In Vitro Assays.

- WuXi AppTec. (2024, March 7). Innovations in Drug Development: The Increased Utility of In Vitro Testing.

- Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery.

- Chemical and antibacterial data of synthesized thioureido derivatives. (2019, October 16). PMC.

- Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (n.d.). ResearchGate.

- Butyrate interacts with the effects of 2'FL and 3FL to modulate in vitro ovalbumin-induced immune activation, and 2'FL lowers mucosal mast cell activation in a preclinical model for hen's egg allergy. (n.d.). PMC.

- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025, April 14). MDPI.

- Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of. (n.d.). Pharmacy Education.

- Biological Applications of Thiourea Derivatives: Detailed Review. (2024, May 31). MDPI.

- Synthesis and In Vitro Anticancer Activity of Novel 2-((3-thioureido)carbonyl) phenyl Acetate Derivatives. (2025, August 6). ResearchGate.

- The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics. (2025, September 29). PMC.

- Butyric Acid: The Microbial Molecule Shaping Your Gut, Brain, and Health. (n.d.). MetwareBio.

- Butyrate interacts with the effects of 2'FL and 3FL to modulate in vitro ovalbumin-induced immune activation, and 2'FL lowers mucosal mast cell activation in a preclinical model for hen's egg allergy. (2023). DSpace.

Sources

- 1. researchgate.net [researchgate.net]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. Chemical and antibacterial data of synthesized thioureido derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. itmedicalteam.pl [itmedicalteam.pl]

- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 8. researchgate.net [researchgate.net]

- 9. The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Butyric Acid: The Microbial Molecule Shaping Your Gut, Brain, and Health - MetwareBio [metwarebio.com]

- 11. Butyrate interacts with the effects of 2’FL and 3FL to modulate in vitro ovalbumin-induced immune activation, and 2’FL lowers mucosal mast cell activation in a preclinical model for hen’s egg allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Butyrate interacts with the effects of 2'FL and 3FL to modulate in vitro ovalbumin-induced immune activation, and 2'FL lowers mucosal mast cell activation in a preclinical model for hen's egg allergy. [dspace.library.uu.nl]

- 13. The Importance of In Vitro Assays [visikol.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. criver.com [criver.com]

The Thiourea Scaffold in Oncology: From Rational Design to Mechanistic Validation

Executive Summary

The thiourea moiety (

This technical guide provides a rigorous framework for researchers exploring thiourea derivatives. It moves beyond basic synthesis, integrating Structure-Activity Relationship (SAR) logic with validated biological protocols to accelerate the transition from "hit" to "lead."

The Pharmacophore: Chemical Basis of Action

The anticancer potency of thiourea stems from its electronic and structural properties. The sulfur atom, being a soft nucleophile, allows for specific interactions that oxygen (in urea) cannot achieve.

Key Chemical Attributes[1][2][3][4][5][6][7][8][9][10][11][12]

-

Hydrogen Bonding: The two -NH protons serve as H-bond donors, critical for binding to the active sites of kinases (e.g., the hinge region of EGFR).

-

Metal Chelation: The thione (

) sulfur can coordinate with metal ions, specifically Zinc ( -

Bioisosterism: Thiourea is a stable bioisostere of urea but possesses higher lipophilicity, enhancing membrane permeability and cellular uptake.

Target Landscape & Signaling Pathways[13]

Thiourea derivatives are rarely mono-target agents. They function as "dirty drugs" (poly-pharmacology) in a beneficial sense, hitting multiple oncogenic pathways simultaneously.

Primary Mechanisms

-

EGFR/VEGFR Inhibition: Hybrid thioureas (e.g., Quinazoline-Thiourea) compete with ATP. The thiourea linker often occupies the ribose-binding pocket or extends into the solvent-accessible region, forming H-bonds with residues like Met793 and Pro794 .

-

Carbonic Anhydrase (CA) IX Inhibition: CA-IX is overexpressed in hypoxic tumors.[2] Sulfonyl-thioureas bind the

ion, disrupting pH regulation and leading to intracellular acidification and apoptosis. -

Cell Cycle Arrest: Many derivatives induce arrest at the

phase by inhibiting tubulin polymerization or the

Visualization: Mechanistic Pathways

The following diagram illustrates the multi-targeted action of thiourea derivatives leading to apoptosis.

Figure 1: Multi-target mechanism of action for thiourea derivatives inducing cancer cell death.

Rational Drug Design (SAR)

To maximize potency, synthesis must be guided by Structure-Activity Relationships (SAR). Random synthesis yields poor results; targeted modification yields leads.

| Structural Region | Modification Strategy | Biological Impact |

| N1-Substituent | Electron-Withdrawing Groups (EWG) (e.g., | Increases acidity of the NH proton, strengthening H-bonds with receptor targets. 3,4-dichloro and 4-trifluoromethyl substitutions often yield IC50 < 5 µM. |

| Linker | Hybridization (e.g., Coumarin, Quinoline, Benzothiazole). | Enhances specificity.[4] Coumarin-thioureas show high selectivity for CA-IX; Quinazoline-thioureas target EGFR. |

| N3-Substituent | Bulky Lipophilic Groups (e.g., Cyclohexyl, Naphthyl). | Improves hydrophobic interactions within the enzyme pocket and enhances membrane permeability. |

Technical Workflow: Synthesis & Screening[5][9][10][16]

The following workflow describes the standard pipeline for developing these agents, ensuring self-validation at every step.

Figure 2: Iterative workflow for the development of thiourea-based anticancer agents.

Validated Experimental Protocols

Protocol A: General Synthesis of N,N'-Disubstituted Thioureas

Principle: Nucleophilic addition of a primary amine to an isothiocyanate.[5][6] This method is preferred over the thiophosgene method due to safety and higher yields.

Reagents:

-

Substituted Aniline / Amine (1.0 eq)

-

Aryl Isothiocyanate (1.1 eq)

-

Solvent: Ethanol (absolute) or Dichloromethane (DCM)

-

Catalyst: Triethylamine (

) (optional, if amine is a salt)

Step-by-Step:

-

Preparation: Dissolve 1.0 mmol of the amine in 10 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 1.1 mmol of the appropriate isothiocyanate dropwise at room temperature.

-

Note: If the reaction is exothermic, cool on ice during addition to prevent side products.

-

-

Reaction: Reflux the mixture for 3–6 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

-

Endpoint: Disappearance of the starting amine spot.

-

-

Work-up: Cool the reaction mixture to room temperature. The thiourea product often precipitates out.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/DMF to achieve analytical purity (>95% required for bioassays).

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Principle: Assessment of cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.

Critical Parameters:

-

Cell Lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).

-

Control: Doxorubicin or Cisplatin (Positive Control), DMSO (Vehicle Control).

Step-by-Step:

-

Seeding: Seed cancer cells (

cells/well) in 96-well plates and incubate for 24h at 37°C, 5% -

Treatment: Dissolve thiourea derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium.

-

Constraint: Final DMSO concentration must be < 0.1% to avoid solvent toxicity.

-

-

Incubation: Treat cells for 48h or 72h.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

-

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate

using non-linear regression analysis (GraphPad Prism).

References

-

Biointerface Research in Applied Chemistry . (2025).[4] Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Link

-

Malaysian Journal of Analytical Sciences . (2022). Recent Development on the Synthesis of Thiourea Derivatives and Effect of Substituents on the Anticancer Activity. Link

-

ACS Omega . (2022).[7] Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. Link

-

International Journal of Molecular Sciences . (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Link

-

ChemMedChem . (2021). Coumarin-Thiourea Hybrids Show Potent Carbonic Anhydrase IX and XIII Inhibitory Action. Link

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 7. researchgate.net [researchgate.net]

In Silico Profiling of 2-(3-Phenyl-thioureido)-butyric Acid: From Quantum Mechanics to Molecular Dynamics

Topic: Theoretical Modeling of 2-(3-Phenyl-thioureido)-butyric Acid Interactions Content Type: In-depth Technical Guide Audience: Researchers, Computational Chemists, Drug Discovery Scientists

Executive Summary

This technical guide establishes a rigorous theoretical framework for modeling 2-(3-Phenyl-thioureido)-butyric acid (PTBA) . PTBA is a hybrid pharmacophore combining a phenyl-thiourea moiety (a known chelator of metalloenzyme active sites) with a butyric acid tail (a short-chain fatty acid associated with HDAC inhibition).

This guide focuses on its primary potential therapeutic mechanism: inhibition of Urease (EC 3.5.1.5) , a nickel-dependent metalloenzyme critical for Helicobacter pylori survival. We provide a step-by-step protocol for characterizing PTBA using Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD) simulations.

Part 1: Molecular Architecture & Quantum Mechanical Profiling

Before receptor interaction can be modeled, the ligand’s electronic landscape must be defined. Thiourea derivatives exhibit thione-thiol tautomerism, which critically dictates their metal-coordination capability.

Density Functional Theory (DFT) Protocol

Objective: Determine the stable conformer and reactive sites (nucleophilic/electrophilic) for Ni²⁺ coordination.

Methodology:

-

Software: Gaussian 16 / ORCA.

-

Functional/Basis Set: B3LYP/6-311++G(d,p) .

-

Rationale: The B3LYP hybrid functional provides a balanced assessment of exchange-correlation energy for organic molecules. The 6-311++G(d,p) basis set includes diffuse functions essential for accurately modeling the sulfur atom’s lone pairs and the carboxylic acid’s anionic state.

-

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (

) to mimic the physiological environment.

Tautomeric Analysis

Thioureas exist in equilibrium between the thione form (

-

Protocol: Optimize both tautomers. Calculate the Boltzmann distribution based on Gibbs Free Energy (

). -

Expectation: The thione form is typically more stable in neutral solution, but the thiolate anion often drives metal coordination.

-

Key Descriptor: Molecular Electrostatic Potential (MEP) map.

-

Target: Look for maximum negative potential (

) regions around the Sulfur (thiourea) and Carbonyl Oxygen (butyric acid). These are the "warheads" for docking.

-

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Localized on the sulfur atom and phenyl ring. High HOMO energy indicates strong electron-donating capacity (crucial for chelating Ni²⁺).

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the amide linkage, susceptible to nucleophilic attack.

-

Global Reactivity Descriptors:

-

Chemical Hardness (

):

-

Part 2: Pharmacophore Modeling & Target Identification

The Target: Helicobacter pylori Urease

Urease contains a bi-nuclear nickel center (

-

Mechanism of Action: PTBA acts as a suicide substrate or competitive inhibitor . The thiourea sulfur displaces the water molecule bridging the Ni²⁺ ions, arresting the hydrolysis of urea.

-

PDB Selection: 1E9Y (H. pylori urease) or 4H9M (Jack bean urease as a surrogate).

Visualization of the Interaction Pathway

The following diagram illustrates the theoretical mechanism of action and the computational workflow to validate it.

Figure 1: Computational workflow for characterizing the binding mechanism of PTBA against Urease.

Part 3: Molecular Docking Protocol

Receptor Preparation

-

Retrieval: Download PDB ID 1E9Y from the RCSB Protein Data Bank.

-

Cleaning: Remove solvent molecules (HOH) except the bridging water between Ni²⁺ ions (optional, depending on whether you simulate displacement or interaction).

-

Protonation: Use H++ server or Schrödinger PrepWizard to assign protonation states at pH 7.4.

-

Critical Step: Ensure Histidine residues coordinating Nickel (His136, His138, His246, His272) are correctly protonated (usually N

or N

-

Ligand Preparation

-

Import the DFT-optimized geometry of PTBA.

-

Assign Gasteiger partial charges.

-

Define rotatable bonds: Focus on the butyric acid chain (

) and the thiourea linkages (

Grid Generation & Docking

-

Software: AutoDock Vina or GOLD.

-

Grid Center: Centered on the midpoint between the two Ni²⁺ ions.

-

Grid Size:

Å (sufficient to cover the active site and the mobile flap). -

Constraints:

-

Apply a distance constraint (2.0–2.5 Å) between the Thiourea Sulfur and Ni²⁺ to bias the search toward metal coordination (if using GOLD).

-

If using Vina, rely on the scoring function but manually inspect top poses for Ni-S proximity.

-

Interaction Analysis Criteria

Evaluate the top 10 poses based on:

-

Binding Affinity:

kcal/mol. -

Metal Coordination: Distance

Å. -

Hydrogen Bonding: Interaction between the butyric acid carboxylate and Arg336 or Ala167 (flap residues).

-

Pi-Stacking: Phenyl ring interaction with His136.

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the stability of the PTBA-Urease complex over time.

System Setup

-

Engine: GROMACS 2024 or AMBER22.

-

Force Field:

-

Protein: CHARMM36m or AMBER ff14SB.

-

Ligand (PTBA): CGenFF (CHARMM) or GAFF2 (AMBER).

-

Metal Ions: Use 12-6-4 LJ-type nonbonded model for Ni²⁺ to prevent the ions from drifting or behaving unphysically. Standard 12-6 potentials often fail for transition metals.

-

Simulation Protocol

-

Solvation: TIP3P water model, cubic box with 10 Å buffer.

-

Neutralization: Add

or -

Minimization: Steepest descent (50,000 steps) to remove steric clashes.

-

Equilibration:

-

NVT: 100 ps at 300 K (V-rescale thermostat).

-

NPT: 100 ps at 1 bar (Parrinello-Rahman barostat).

-

-

Production Run: 100 ns, 2 fs time step.

Analysis Metrics

Summarize the trajectory data using the following structure:

| Metric | Definition | Success Criteria |

| RMSD (Ligand) | Root Mean Square Deviation of ligand atoms. | Plateau < 2.0 Å after equilibration. |

| RMSF (Protein) | Root Mean Square Fluctuation of residues. | Active site residues (His, Asp) should remain rigid (< 1.0 Å). |

| H-Bond Lifetime | % of time specific H-bonds exist. | > 60% occupancy for key interactions (e.g., with Arg336). |

| Gyration Radius | Compactness of the protein. | No significant expansion compared to Apo protein. |

Part 5: ADMET Prediction (In Silico)

Drug development requires "drug-like" properties. Use SwissADME or pkCSM to predict:

-

Lipinski’s Rule of 5:

-

MW < 500 Da (PTBA

236 Da). -

LogP < 5 (PTBA predicted

2.5). -

H-bond donors < 5.

-

H-bond acceptors < 10.[1]

-

-

Toxicity:

-

AMES Toxicity: Thioureas can be mutagenic; check for structural alerts.

-

hERG Inhibition: Risk of cardiotoxicity.

-

References

-

Saeed, A. et al. (2014). "Synthesis, characterization and urease inhibitory activity of some novel thiourea derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Amtul, Z. et al. (2002). "Chemistry and mechanism of urease inhibition." Current Medicinal Chemistry.

-

Mazzei, L. et al. (2020). "The structure of the urease-urea complex reveals the mechanism of a specific enzymatic reaction." Scientific Reports.

-

Trott, O. & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

-

Daina, A. et al. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports.

Sources

IUPAC name 2-[(phenylcarbamothioyl)amino]butanoic acid properties

Topic: IUPAC name 2-[(phenylcarbamothioyl)amino]butanoic acid properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Synthesis, Physicochemical Properties, and Applications in Proteomics & Medicinal Chemistry

Executive Summary

The compound 2-[(phenylcarbamothioyl)amino]butanoic acid , commonly referred to as

Structurally, it consists of a 2-aminobutanoic acid backbone modified at the nitrogen by a phenylcarbamothioyl group. Its primary significance lies in Edman degradation , where it represents the stable thiourea intermediate formed prior to cyclization into the phenylthiohydantoin (PTH) derivative. Beyond proteomics, the phenylthiourea motif exhibits documented bioactivity, serving as a pharmacophore for anticonvulsant agents and metal-chelating ligands.

This guide provides a comprehensive analysis of the compound’s synthesis, stability, spectral characteristics, and experimental protocols for its generation and utilization.

Chemical Identity & Structural Analysis[1][2]

| Property | Detail |

| IUPAC Name | 2-[(Phenylcarbamothioyl)amino]butanoic acid |

| Common Synonyms | PTC-alpha-aminobutyric acid; |

| Molecular Formula | |

| Molecular Weight | 238.31 g/mol |

| Core Scaffold | Alpha-aminobutyric acid (AABA) |

| Functional Group | Phenylthiourea ( |

| Chirality | Contains one chiral center at C2.[1] Exists as ( |

Structural Logic: The molecule features a lipophilic phenyl ring connected via a thiourea bridge to a hydrophilic carboxylic acid tail. This amphiphilic nature dictates its solubility profile and interaction with biological targets. The thiocarbonyl sulfur is a soft nucleophile, capable of metal chelation and facilitating the cyclization reaction essential for protein sequencing.

Synthesis & Reaction Mechanisms

The synthesis of PTC-AABA is the first step of the Edman degradation process. It involves the nucleophilic addition of the alpha-amino group of 2-aminobutyric acid to the electrophilic carbon of phenyl isothiocyanate (PITC).

3.1 Synthesis Protocol (Coupling)

Reagents: 2-Aminobutyric acid, Phenyl isothiocyanate (PITC), Pyridine/Water or Trimethylamine buffer (pH 8–9).

Mechanism:

-

Nucleophilic Attack: The unprotonated amino group of 2-aminobutyric acid attacks the central carbon of the isothiocyanate group (

). -

Proton Transfer: A rapid proton transfer stabilizes the resulting thiourea linkage, yielding the PTC-amino acid.

3.2 Cyclization (Acid-Catalyzed)

Under acidic conditions (e.g., anhydrous TFA), PTC-AABA undergoes intramolecular cyclization. The sulfur atom attacks the carbonyl carbon of the carboxylic acid, expelling water to form the anilinothiazolinone (ATZ) derivative, which subsequently rearranges to the stable Phenylthiohydantoin (PTH) form in aqueous acid.

3.3 Visualization: Synthesis & Cyclization Pathway

Figure 1: The reaction pathway transforming 2-aminobutyric acid into its PTC derivative, and subsequent cyclization to PTH.

Physicochemical Properties[1][2][3]

| Parameter | Characteristic | Implications |

| Solubility | Soluble in alkaline aqueous solutions, pyridine, and polar organic solvents (ethanol, acetonitrile). Low solubility in acidic water. | Requires pH > 8 for efficient synthesis. Can be extracted into ethyl acetate from acidified aqueous solutions. |

| UV Absorbance | The thiocarbonyl chromophore allows UV detection, critical for HPLC analysis in sequencing. | |

| Stability | Stable at neutral/alkaline pH. Labile in strong acid (cyclizes). | Must be stored in dry, neutral conditions or frozen to prevent premature cyclization or desulfurization. |

| pKa | Carboxyl: ~3.5–4.0. | Exists as an anion at physiological pH. |

| LogP | Estimated ~1.5–2.[1]0. | Moderately lipophilic due to the phenyl ring, facilitating membrane permeability in biological assays. |

Applications

5.1 Proteomics: Edman Degradation Standard

PTC-AABA serves as an analytical standard for identifying 2-aminobutyric acid residues in peptides.

-

Role: In automated sequencers, the retention time of the PTC (or converted PTH) derivative is compared against standards to identify the N-terminal amino acid.

-

Significance: 2-aminobutyric acid is a non-proteinogenic amino acid often used as an internal standard or found in modified peptides (e.g., ophthalmic acid biosynthesis).

5.2 Medicinal Chemistry: Anticonvulsant & Antimicrobial Scaffolds

The phenylthiourea moiety is a privileged structure in drug design.

-

Anticonvulsant Activity: Phenylthioureido derivatives of amino acids have demonstrated protection against maximal electroshock (MES) seizures in rodent models. The structural similarity to phenytoin and thiohydantoins suggests a mechanism involving sodium channel modulation.

-

Metal Chelation: The sulfur atom allows coordination with transition metals (Cu, Zn), giving these compounds potential as metallo-enzyme inhibitors or imaging agents.

Experimental Protocol: Synthesis of PTC-AABA

Objective: Preparation of 2-[(phenylcarbamothioyl)amino]butanoic acid for use as an analytical standard.

Materials:

-

2-Aminobutyric acid (10 mmol)

-

Phenyl isothiocyanate (11 mmol)

-

Pyridine/Water (1:1 v/v)

-

Hydrochloric acid (1 N)

Procedure:

-

Dissolution: Dissolve 1.03 g (10 mmol) of 2-aminobutyric acid in 20 mL of 1:1 pyridine/water. Adjust pH to 9.0 with dilute NaOH if necessary.

-

Coupling: Add 1.3 mL (11 mmol) of phenyl isothiocyanate dropwise with vigorous stirring.

-

Incubation: Heat the mixture to 50°C for 30–60 minutes. The solution should become homogenous as the reaction proceeds.

-

Work-up:

-

Wash the reaction mixture with benzene or heptane (2 x 10 mL) to remove excess PITC and byproducts (diphenylthiourea).

-

Acidify the aqueous phase carefully with 1 N HCl to pH ~2–3. The PTC-acid may precipitate or form an oil.

-

Extract with ethyl acetate (3 x 15 mL).

-

-

Purification: Dry the organic layer over anhydrous

, filter, and evaporate. Recrystallize from ethanol/water if a solid is obtained. -

Characterization: Confirm identity via UV spectroscopy (

nm) and HPLC retention time matching.

References

-

Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293. Link

-

IUPAC-IUB Joint Commission on Biochemical Nomenclature. (1984). Nomenclature and Symbolism for Amino Acids and Peptides. European Journal of Biochemistry, 138, 9-37. Link

-

Khodair, A. I., et al. (2001). Synthesis and anticonvulsant activity of N,N-phthaloyl derivatives of central nervous system inhibitory amino acids. Archiv der Pharmazie, 334(10), 323-328. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6657, Alpha-Aminobutyric Acid. Link

- Smith, J. B., & McReynolds, L. (1995). Advanced Organic Chemistry of Amino Acids. Springer-Verlag. (General reference for PTC-amino acid properties).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis and Characterization of 2-(3-Phenyl-thioureido)-butyric acid

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a comprehensive experimental protocol for the synthesis, purification, and characterization of 2-(3-Phenyl-thioureido)-butyric acid. This guide is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. The protocol herein is designed to be a self-validating system, with detailed explanations of the underlying chemical principles and causality behind each experimental step. All procedures are grounded in established chemical literature and are accompanied by detailed characterization methodologies to ensure the identity and purity of the final compound.

Introduction and Scientific Context